molecular formula C23H26N2 B11964703 N,N,N'-Tribenzyl-ethane-1,2-diamine CAS No. 78774-31-9

N,N,N'-Tribenzyl-ethane-1,2-diamine

Katalognummer: B11964703
CAS-Nummer: 78774-31-9
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: HMOBWUSEOFAAAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’-Tribenzyl-ethane-1,2-diamine: is an organic compound with the molecular formula C23H26N2 and a molecular weight of 330.477 g/mol . This compound is characterized by the presence of three benzyl groups attached to an ethane-1,2-diamine backbone. It is a rare and unique chemical often used in early discovery research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Tribenzyl-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of N,N,N’-Tribenzyl-ethane-1,2-diamine .

Industrial Production Methods

While specific industrial production methods for N,N,N’-Tribenzyl-ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’-Tribenzyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce simpler amines .

Wissenschaftliche Forschungsanwendungen

N,N,N’-Tribenzyl-ethane-1,2-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N,N’-Tribenzyl-ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways and targets depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N,N’-Tribenzyl-ethane-1,2-diamine is unique due to the presence of three benzyl groups, which impart distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

78774-31-9

Molekularformel

C23H26N2

Molekulargewicht

330.5 g/mol

IUPAC-Name

N,N',N'-tribenzylethane-1,2-diamine

InChI

InChI=1S/C23H26N2/c1-4-10-21(11-5-1)18-24-16-17-25(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16-20H2

InChI-Schlüssel

HMOBWUSEOFAAAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCCN(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.